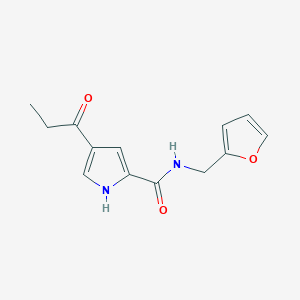

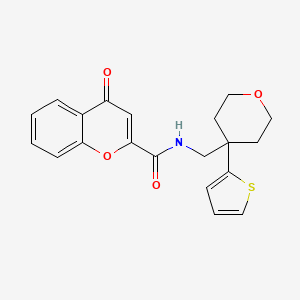

![molecular formula C18H14O7 B2600187 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid CAS No. 302951-18-4](/img/structure/B2600187.png)

2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid” is a chemical compound used in scientific research . It exhibits perplexing properties, making it ideal for various applications, such as drug discovery.

Molecular Structure Analysis

The empirical formula of this compound is C18H14O7 . Its molecular weight is 342.30 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Anticancer Research

2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that compounds with chromen-4-one structures can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

Antioxidant Activity

This compound has been investigated for its antioxidant properties. The presence of the chromen-4-one moiety is known to contribute to the scavenging of free radicals, which can help in reducing oxidative stress. This makes it a valuable compound in the study of diseases related to oxidative damage, such as neurodegenerative disorders .

Anti-inflammatory Applications

Research has shown that 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis .

Antimicrobial Studies

The compound has been explored for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests its potential use in developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .

Enzyme Inhibition

2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid has been studied for its ability to inhibit certain enzymes. For example, it has shown inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. This property is particularly useful in the development of skin-whitening agents and treatments for hyperpigmentation disorders .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a promising candidate for further studies in neuroprotection .

Cardioprotective Applications

The compound has also been investigated for its cardioprotective properties. It can help in reducing the risk of cardiovascular diseases by mitigating oxidative stress and inflammation in cardiac tissues. This application is particularly important in the development of new treatments for heart diseases .

Photoprotective Research

2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid has been studied for its potential in photoprotection. It can absorb UV radiation, thereby protecting the skin from UV-induced damage. This property is valuable in the formulation of sunscreens and other photoprotective products .

These applications highlight the versatility and potential of 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Safety and Hazards

properties

IUPAC Name |

2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-22-11-2-4-12(5-3-11)25-16-9-24-15-8-13(23-10-17(19)20)6-7-14(15)18(16)21/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYKDLBSXBWYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)

![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)

![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)

![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)